Cyanidin arabinoside

Beschreibung

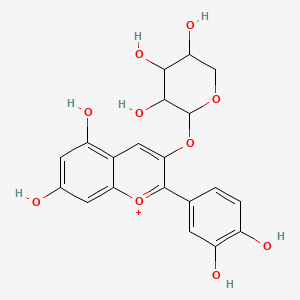

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBMTXABUAMJS-HAHUOHMJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111613-04-8 | |

| Record name | Cyanidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Cyanidin 3-Arabinoside in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the cyanidin (B77932) 3-arabinoside biosynthesis pathway, a critical route in the production of plant secondary metabolites known as anthocyanins. It details the core enzymatic steps, regulatory networks, quantitative data, and key experimental protocols relevant to the study of this pathway.

The Core Biosynthesis Pathway

Cyanidin 3-arabinoside is a specific anthocyanin, a class of flavonoids responsible for many of the red, purple, and blue pigments in plants[1]. Its synthesis is a multi-step enzymatic process that is a branch of the general phenylpropanoid pathway[2][3]. The pathway begins with the amino acid phenylalanine and proceeds through a series of intermediates to produce the cyanidin aglycone, which is then glycosylated to form the final product.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL) : Initiates the pathway by converting L-Phenylalanine to Cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H) : Hydroxylates Cinnamic acid to produce 4-Coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : Activates 4-Coumaric acid by adding a Coenzyme A molecule, forming 4-Coumaroyl-CoA.

-

Chalcone Synthase (CHS) : Catalyzes the condensation of one molecule of 4-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone[4].

-

Chalcone Isomerase (CHI) : Converts Naringenin Chalcone to its isomeric flavanone (B1672756) form, Naringenin[4].

-

Flavanone 3-Hydroxylase (F3H) : Hydroxylates Naringenin to create Dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) : A key branching point enzyme that hydroxylates Dihydrokaempferol at the 3' position of the B-ring to produce Dihydroquercetin. High expression of F3'H channels precursors towards cyanidin-based anthocyanins[1].

-

Dihydroflavonol 4-Reductase (DFR) : Reduces Dihydroquercetin to Leucocyanidin.

-

Anthocyanidin Synthase (ANS) : Also known as Leucoanthocyanidin Dioxygenase (LDOX), this enzyme oxidizes Leucocyanidin to form the unstable colored aglycone, Cyanidin[4][5].

-

UDP-Arabinose: Anthocyanidin 3-O-Arabinosyltransferase (AAT) : This final step involves a specific glycosyltransferase that attaches an arabinose sugar moiety from a UDP-arabinose donor to the 3-hydroxyl group of the cyanidin core, yielding the stable Cyanidin 3-arabinoside. The specific enzyme is analogous to UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) which produces cyanidin 3-glucoside[4].

Regulatory Mechanisms

The biosynthesis of anthocyanins is tightly controlled at the transcriptional level. The expression of the structural genes (e.g., CHS, DFR, ANS, UFGT) is primarily regulated by a ternary protein complex known as the MBW complex[6]. This complex consists of transcription factors from three protein families[5]:

-

R2R3-MYB proteins : Provide specificity by binding to the promoters of target genes.

-

basic Helix-Loop-Helix (bHLH) proteins : Act as co-activators.

-

WD40-repeat (WDR) proteins : Serve as a scaffold, stabilizing the interaction between MYB and bHLH components.

For instance, in walnuts, the TT2-type R2R3-MYB transcription factor JrMYB1L forms a complex with JrbHLH42 and a JrWD40 protein. This complex directly activates the promoters of structural genes like JrCHS and JrUFGT, leading to the accumulation of anthocyanins, including cyanidin 3-arabinoside[2].

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cyanidin-3-O-arabinoside: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of cyanidin-3-O-arabinoside, a naturally occurring anthocyanin with significant potential in various research and therapeutic areas. This document consolidates key physicochemical data, outlines detailed experimental protocols for its analysis, and visualizes its interactions within critical biological signaling pathways.

Chemical Identity and Structure

Cyanidin-3-O-arabinoside is an anthocyanin, a subclass of flavonoids, characterized by a cyanidin (B77932) aglycone linked to an arabinose sugar moiety.[1][2] The glycosidic bond at the C3 position significantly influences its solubility and bioactivity compared to other anthocyanins.[1] This compound is a water-soluble pigment responsible for the red, purple, and blue colors of many fruits and vegetables, including black chokeberries, bilberries, and lingonberries.[1][2]

The core structure consists of a C6-C3-C6 flavonoid backbone. The cyanidin portion features hydroxyl groups at the 3, 5, 7, 3', and 4' positions, which are crucial for its antioxidant activity. The arabinose sugar is attached via an O-glycosidic linkage at the 3-position of the C-ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride[1][3][4] |

| CAS Number | 111613-04-8[1][3] |

| Molecular Formula | C₂₀H₁₉ClO₁₀[1][3][4] (as chloride salt) / C₂₀H₁₉O₁₀⁺ (cation)[5] |

| SMILES | C1--INVALID-LINK--OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O">C@@HO.[Cl-][1][3] |

| InChI Key | ORTBMTXABUAMJS-HAHUOHMJSA-N[1] |

Physicochemical Properties

Cyanidin-3-O-arabinoside is a dark red to purple powder.[4] Its physicochemical properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. It is highly water-soluble and can be degraded by hydrolysis at temperatures above 40°C.[4] For long-term storage, it should be kept in darkness at temperatures below -5°C.[4]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 454.8 g/mol (chloride salt)[1][3][4] / 419.4 g/mol (cation)[5][6] | PubChem, Smolecule, Cayman Chemical |

| Monoisotopic Mass | 419.09782180 Da (cation)[5][7] | PubChem, HMDB |

| pKa (Strongest Acidic) | 6.39 (Predicted) | FooDB[2] |

| logP | 1.45 (Predicted) | FooDB[2] |

| Polar Surface Area | 173.21 Ų (Predicted) | FooDB[2] |

| UV-Vis λmax | 284, 539 nm[6] | Cayman Chemical |

Solubility

| Solvent | Solubility | Source |

| DMF | ~17 mg/ml | Cayman Chemical[6] |

| DMSO | ~10 mg/ml | Cayman Chemical[6] |

| Ethanol | ~3.3 mg/ml | Cayman Chemical[6] |

| PBS (pH 7.2) | ~0.14 mg/ml | Cayman Chemical[6] |

| Water | Highly soluble[4] / 0.41 g/L (Predicted)[2] | Biolink Group / FooDB |

Biological Activity and Signaling Pathways

Cyanidin-3-O-arabinoside exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and cardioprotective effects.[1] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of PTP1B in Insulin (B600854) Signaling

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway and a key target for type 2 diabetes treatment. Cyanidin-3-O-arabinoside has been identified as a selective and potent inhibitor of PTP1B, with an IC₅₀ value of 8.91 ± 0.63 μM.[8] Its inhibitory action is reversible and follows a mixed-pattern mechanism.[8] By inhibiting PTP1B, it enhances insulin sensitivity and promotes glycogen (B147801) synthesis through the IRS-1/PI3K/Akt/GSK3β pathway.[8]

Modulation of Dermal Papilla Cell Senescence

In the context of androgenetic alopecia (AGA), dihydrotestosterone (B1667394) (DHT) can induce senescence in dermal papilla cells (DPCs) through mitochondrial dysfunction. Cyanidin-3-O-arabinoside has been shown to counteract this effect.[9] It suppresses DHT-induced mitochondrial reactive oxygen species (mtROS) accumulation and reduces excessive mitochondrial calcium influx.[9] The mechanism involves the inhibition of p38-mediated expression of Voltage-Dependent Anion Channel 1 (VDAC1), which in turn reduces the formation of mitochondria-associated ER membranes (MAM) and calcium transfer, thereby preventing DPC senescence.[9]

Experimental Protocols

Isolation and Purification from Natural Sources

Cyanidin-3-O-arabinoside can be isolated from sources like black chokeberry or blueberry using chromatographic techniques.[8][10]

Protocol: Preparative High-Performance Liquid Chromatography (HPLC) [10]

-

Sample Preparation: Prepare a crude extract from the fruit source (e.g., blueberry, black chokeberry). Lyophilize the extract to obtain a powder.

-

Chromatographic System: Utilize a preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase:

-

Solvent A: Aqueous solution with a small percentage of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to maintain the anthocyanin in its stable flavylium (B80283) cation form.

-

Solvent B: Acetonitrile or methanol (B129727).

-

-

Gradient Elution:

-

Start with a low percentage of Solvent B (e.g., 5-10%).

-

Linearly increase the concentration of Solvent B over 30-40 minutes to elute compounds of increasing hydrophobicity.

-

A typical gradient might be from 10% B to 40% B.

-

-

Detection: Monitor the eluent at the visible maximum for anthocyanins, typically around 520 nm.[4]

-

Fraction Collection: Collect the peak corresponding to cyanidin-3-O-arabinoside based on retention time compared to a known standard.

-

Purity Analysis: Assess the purity of the collected fraction using analytical HPLC-DAD and confirm identity using LC-MS/MS. A purity of >97-98% is achievable.[4][10]

Analytical Quantification Workflow

The quantification of cyanidin-3-O-arabinoside in biological or food matrices typically involves liquid chromatography coupled with mass spectrometry or UV-Vis detection.[11]

Protocol: LC-MS Analysis [11]

-

Sample Preparation:

-

For biofluids (urine, plasma), perform solid-phase extraction (SPE) on a C18 cartridge to clean up the sample and concentrate the analyte.

-

For plant material, perform an acidified methanol extraction, followed by filtration.

-

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.

-

Flow Rate: ~0.3-0.4 mL/min.

-

MS System: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for cyanidin-3-O-arabinoside cation is m/z 419.1.[5] A key product ion from fragmentation is the cyanidin aglycone at m/z 287.0.[5]

In Vitro PTP1B Inhibition Assay[8]

-

Reagents: Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.0, containing 1 mM EDTA and 50 mM NaCl).

-

Procedure:

-

Prepare various concentrations of cyanidin-3-O-arabinoside in DMSO.

-

In a 96-well plate, add 50 µL of buffer, 10 µL of the test compound solution, and 20 µL of PTP1B enzyme solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPP substrate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M NaOH.

-

-

Measurement: Read the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

References

- 1. Buy Cyanidin 3-arabinoside | 111613-04-8 [smolecule.com]

- 2. Showing Compound Cyanidin 3-arabinoside (FDB017148) - FooDB [foodb.ca]

- 3. Cyanidin 3-arabinoside | C20H19ClO10 | CID 91810602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biolink.no [biolink.no]

- 5. Cyanidin 3-arabinoside cation | C20H19O10+ | CID 12137509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Human Metabolome Database: Showing metabocard for Cyanidin 3-arabinoside (HMDB0037972) [hmdb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyanidin 3-O-arabinoside suppresses DHT-induced dermal papilla cell senescence by modulating p38-dependent ER-mitochondria contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of cyanidin-3- O-galactoside and cyanidin-3- O-arabinoside after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyanidin-3-O-rutinoside Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

The Core Mechanism of Action of Cyanidin and its Glycosides in Cancer Cells: A Technical Guide

Disclaimer: This document focuses on the well-researched anticancer mechanisms of cyanidin (B77932) and its most studied glycoside, cyanidin-3-glucoside (C3G). While the user requested information on cyanidin arabinoside, specific in-depth mechanistic studies on this particular glycoside are scarce in the current scientific literature. The information presented here for cyanidin and C3G is considered broadly representative of the likely mechanisms of action for other cyanidin glycosides, including this compound, due to their structural similarities.

Introduction

Cyanidin and its glycosidic forms, such as cyanidin-3-glucoside (C3G), are naturally occurring anthocyanins found in a variety of pigmented fruits and vegetables.[1] These compounds have garnered significant attention in oncology research for their potential as chemopreventive and therapeutic agents.[2][3] Their anticancer effects are attributed to a multi-targeted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.[1][2][4] This technical guide provides an in-depth overview of the core mechanisms by which cyanidin and its glycosides exert their anticancer effects, with a focus on data presentation, experimental protocols, and the visualization of key signaling pathways.

Data Presentation: Quantitative Effects of Cyanidin and its Glycosides on Cancer Cells

The cytotoxic and pro-apoptotic effects of cyanidin and its glycosides have been quantified in various cancer cell lines. The following tables summarize key quantitative data from the literature.

| Compound | Cancer Cell Line | Assay | Incubation Time (h) | IC50 Value | Reference |

| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | 24 | 110 µg/ml | [5] |

| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | MTT | 48 | 60 µg/ml | [5] |

| Delphinidin-3-O-glucoside (D3G) | HCT-116 (Colorectal Cancer) | Not Specified | Not Specified | 396 ± 23 µg/mL | [6] |

| Delphinidin-3-O-glucoside (D3G) | HT-29 (Colorectal Cancer) | Not Specified | Not Specified | 329 ± 17 µg/mL | [6] |

Table 1: IC50 Values of Cyanidin Glycosides in Different Cancer Cell Lines.

| Compound | Cancer Cell Line | Concentration | Incubation Time (h) | Apoptosis Percentage (%) | Reference |

| Cyanidin-3-glucoside (C3G) | MCF-7 (Breast Cancer) | 110 µg/ml | 24 | >51.5% | [5][7] |

| Cyanidin-3-glucoside (C3G) | U87 (Glioblastoma) | 40 µg/mL | 24 | 32% | [8] |

| Cyanidin-3-glucoside (C3G) | MKN-45 (Gastric Cancer) | Not Specified | 24 | Increased from 0.17% to 56.26% | [9] |

Table 2: Apoptosis Induction by Cyanidin-3-Glucoside in Various Cancer Cell Lines.

Core Mechanisms of Action

Induction of Apoptosis

Cyanidin and its glycosides induce programmed cell death, or apoptosis, in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[10][11] This is a primary mechanism for their anticancer activity.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Cyanidin compounds upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[5][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[9]

-

Mitochondrial Dysregulation: The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytosol.[12]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).[5][12] Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation.[11]

-

Upregulation of p53: Cyanidin glycosides can increase the expression of the tumor suppressor protein p53, which plays a crucial role in initiating the apoptotic process.[5][8]

Cell Cycle Arrest

Cyanidin and its glycosides can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase, and in some cases at the G1/S or S phase.[4][9][13]

Key Molecular Events:

-

Modulation of Cyclins and CDKs: These compounds can downregulate the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) like CDK1 and CDK2, and their regulatory partners, the cyclins (e.g., Cyclin B1).[9]

-

Upregulation of CDK Inhibitors: Cyanidin glycosides can increase the expression of CDK inhibitors like p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing cell cycle progression.[9][10]

Modulation of Key Signaling Pathways

Cyanidin and its derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[2][3]

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivity is common in many cancers. Cyanidin compounds can inhibit this pathway.[14][15]

Key Molecular Events:

-

Inhibition of PI3K and Akt: Cyanidin can inhibit the phosphorylation and activation of PI3K and its downstream target, Akt.[14][16]

-

Downregulation of mTOR: The inhibition of Akt leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase that controls protein synthesis and cell growth.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Cyanidin can modulate this pathway to promote cancer cell death.[1][17]

Key Molecular Events:

-

Inhibition of RAS/MAPK: Cyanidin can inhibit the RAS-MAPK proliferative pathway.[1]

-

Activation of p38 and JNK: Conversely, cyanidin can activate the pro-apoptotic arms of the MAPK pathway, including p38 and JNK.[1]

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer cell survival.[18][19] Cyanidin and its glycosides have been shown to inhibit the NF-κB signaling pathway.[17][20]

Key Molecular Events:

-

Inhibition of IκBα Phosphorylation: Cyanidin can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[17]

-

Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, cyanidin prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus.[21]

-

Downregulation of NF-κB Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which are involved in inflammation, cell survival, and proliferation.[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used to investigate the anticancer effects of this compound and other cyanidin glycosides.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[22]

-

Compound Treatment: The cells are then treated with various concentrations of the cyanidin compound for specific time periods (e.g., 24, 48, 72 hours). A vehicle control is included.[22]

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The MTT is reduced by metabolically active cells into a purple formazan product. A solubilization solution is added to dissolve the formazan crystals.[22]

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.[22]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cancer cells are treated with the cyanidin compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.

-

Staining: The cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membranes).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[5]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: Total protein is extracted from treated and untreated cancer cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.[5][7]

Conclusion

Cyanidin and its glycosides, including the less-studied this compound, exhibit significant anticancer potential through a multifaceted mechanism of action. By inducing apoptosis, causing cell cycle arrest, and inhibiting key pro-survival signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways, these natural compounds represent a promising area for the development of novel cancer therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to further elucidate and harness the therapeutic benefits of this important class of phytochemicals. Further research specifically focused on this compound is warranted to confirm and potentially expand upon the mechanisms detailed herein.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line [archivesofmedicalscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cyanidin inhibits EMT induced by oxaliplatin via targeting the PDK1–PI3K/Akt signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 15. Cyanidin-3-O-β-glucoside protects primary mouse hepatocytes against high glucose-induced apoptosis by modulating mitochondrial dysfunction and the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyanidin-3-rutinoside increases glucose uptake by activating the PI3K/Akt pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 20. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antioxidant Activity Mechanism of Cyanidin 3-Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-arabinoside, a prominent anthocyanin found in various fruits and vegetables, exhibits significant antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant activity. These mechanisms include direct radical scavenging, metal ion chelation, and the modulation of endogenous cellular antioxidant defense pathways, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document furnishes detailed experimental protocols for evaluating these antioxidant activities and presents quantitative data for cyanidin 3-arabinoside and related compounds. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Cyanidin 3-arabinoside is a glycosylated form of cyanidin, belonging to the flavonoid family of polyphenolic compounds.[1] Its structure, characterized by a C-ring with a C2-C3 double bond, a 4-keto group, and hydroxyl groups on the A and B rings, particularly the catechol group on the B-ring, is crucial for its antioxidant capacity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous chronic diseases. Cyanidin 3-arabinoside, through its multifaceted antioxidant mechanisms, presents a promising avenue for therapeutic interventions aimed at mitigating oxidative damage.

Core Antioxidant Mechanisms

The antioxidant activity of cyanidin 3-arabinoside is not attributed to a single mode of action but rather a combination of mechanisms:

-

Direct Radical Scavenging: Cyanidin 3-arabinoside can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the oxidative chain reaction. This is a primary mechanism for its protective effects against a wide array of ROS, including superoxide (B77818) anion, hydroxyl radical, and peroxyl radicals.

-

Metal Ion Chelation: Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. Anthocyanins with a catechol structure, like cyanidin 3-arabinoside, can chelate these metal ions, rendering them redox-inactive and preventing the initiation of oxidative damage.[2]

-

Modulation of Cellular Antioxidant Pathways: Beyond direct antioxidant actions, cyanidin 3-arabinoside can upregulate the body's endogenous antioxidant defenses. A key pathway involved is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). While much of the specific research has focused on the closely related cyanidin-3-glucoside (C3G), the structural similarities suggest a comparable mechanism for cyanidin 3-arabinoside.[3]

Quantitative Antioxidant Activity

The antioxidant capacity of cyanidin 3-arabinoside has been evaluated using various in vitro assays. While specific IC₅₀ and Trolox Equivalent Antioxidant Capacity (TEAC) values for pure cyanidin 3-arabinoside are not extensively reported across all assays, data from studies on extracts rich in this compound and on closely related anthocyanins provide valuable insights.

| Assay | Compound | Result | Reference |

| DPPH Radical Scavenging Activity | Cyanidin-3-rutinoside (in an extract) | IC₅₀: 832 ± 10.22 µg/mL | [4][5] |

| ABTS Radical Scavenging Activity | Cyanidin-3-rutinoside (in an extract) | IC₅₀: 662 ± 8.32 µg/mL | [4] |

| FRAP (Ferric Reducing Antioxidant Power) | Cyanidin-3-rutinoside (in an extract) | Moderate activity | [4] |

| TEAC (Trolox Equivalent Antioxidant Capacity) | Cyanidin 3-O-arabinoside | Scavenges radicals | [6][7][8] |

| PTP1B Inhibition | Cyanidin-3-arabinoside | IC₅₀: 8.91 ± 0.63 μM | [9] |

| Antitumor Activity (Caco-2 cells) | Cyanidin 3-arabinoside | IC₅₀: 112 μM | [10] |

Note: The data presented for DPPH, ABTS, and FRAP assays are for extracts containing cyanidin derivatives and may not reflect the activity of the pure compound. The PTP1B inhibition and antitumor activity data are for cyanidin 3-arabinoside.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of cyanidin 3-arabinoside in methanol.

-

Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the cyanidin 3-arabinoside solution (or control/blank) to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

-

Prepare a series of concentrations of cyanidin 3-arabinoside and a Trolox standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the cyanidin 3-arabinoside solution (or Trolox standard/blank) to each well.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Methodology:

-

Reagent Preparation:

-

Acetate (B1210297) buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L with water.

-

TPTZ solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric chloride solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

Prepare a series of concentrations of cyanidin 3-arabinoside and a ferrous sulfate (B86663) or Trolox standard curve.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the cyanidin 3-arabinoside solution (or standard/blank) to each well.

-

Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.

-

Ferrous Ion (Fe²⁺) Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions. In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is inhibited.

Methodology:

-

Reagent Preparation:

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine.

-

Prepare a series of concentrations of cyanidin 3-arabinoside.

-

Use EDTA as a positive control.

-

-

Assay Procedure:

-

Mix 1 mL of the cyanidin 3-arabinoside solution (or control/blank) with 50 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 0.2 mL of 5 mM ferrozine.

-

Shake the mixture vigorously and let it stand at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm.

-

-

Calculation:

-

The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated as:

where A_control is the absorbance of the control (without sample), and A_sample is the absorbance of the sample.

-

The IC₅₀ value can be determined from the dose-response curve.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[4]

Methodology:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells in a 96-well microplate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of cyanidin 3-arabinoside and 25 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour. DCFH-DA is a probe that becomes fluorescent upon oxidation.

-

Wash the cells with PBS.

-

Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

-

Calculation:

-

The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.

-

Modulation of the Keap1-Nrf2 Signaling Pathway

Cyanidin glycosides have been shown to activate the Nrf2 pathway, a critical regulator of cellular antioxidant responses.[3]

Mechanism of Activation:

-

Inhibition of Keap1: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.

-

Nrf2 Stabilization and Translocation: Cyanidin 3-arabinoside, or its metabolites, can interact with Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

-

Conclusion

Cyanidin 3-arabinoside employs a multi-pronged approach to combat oxidative stress. Its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and, most notably, to enhance the endogenous antioxidant defense system via the Nrf2 pathway, underscores its potential as a valuable compound in the development of novel therapeutic strategies for diseases rooted in oxidative damage. Further research focusing on the specific quantitative antioxidant capacity of pure cyanidin 3-arabinoside and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Showing Compound Cyanidin 3-arabinoside (FDB017148) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyanidin-3-O-arabinoside chloride | CAS:111613-04-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Cyanidin 3-O-arabinoside - Applications - CAT N°: 26183 [bertin-bioreagent.com]

- 9. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy Cyanidin 3-arabinoside | 111613-04-8 [smolecule.com]

Cyanidin Arabinoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyanidin (B77932) arabinoside, a naturally occurring anthocyanin with significant potential for research and development. The document details its primary fruit sources, quantitative distribution, and the experimental protocols for its extraction and analysis. Furthermore, it visualizes a key signaling pathway influenced by this compound, offering a valuable resource for professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Distribution and Quantitative Data

Cyanidin arabinoside, a glycoside of cyanidin, is found in a variety of fruits, particularly in berries. Its concentration can vary significantly depending on the fruit species, cultivar, and growing conditions. The highest concentrations are notably found in black chokeberry. The distribution of cyanidin 3-O-arabinoside in several fruits is summarized in the table below, with data compiled from the Phenol-Explorer database.[1][2][3]

| Fruit | Mean Content (mg/100 g FW) | Minimum Content (mg/100 g FW) | Maximum Content (mg/100 g FW) | Data Points (n) | References |

| Black chokeberry | 252.76 | 132.91 | 372.62 | 2 | [1][2][3] |

| American cranberry | 4.47 | 4.47 | 4.47 | 1 | [1] |

| Highbush blueberry, raw | 2.16 | 0.00 | 4.67 | 5 | [1] |

| Lingonberry, raw | 5.85 | 5.85 | 5.85 | 1 | [1] |

| Lowbush blueberry, raw | 4.03 | 1.68 | 7.09 | 10 | [1] |

| Apple [Dessert], whole, raw | 0.06 | 0.00 | 0.17 | 8 | [1] |

| Lowbush blueberry, jam | 0.67 | 0.59 | 0.76 | 2 | [1][4] |

Experimental Protocols: Extraction and Quantification

The extraction and quantification of this compound from fruit matrices are critical steps for research and quality control. The following sections detail common methodologies.

Extraction Protocols

The selection of an appropriate extraction method is crucial for obtaining high yields of this compound while minimizing degradation. Common techniques include solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[5][6][7]

2.1.1. Solid-Liquid (Solvent) Extraction:

This is the most conventional method for anthocyanin extraction.[5]

-

Sample Preparation: Fruit samples (fresh or frozen) are typically homogenized or finely chopped, sometimes with the aid of liquid nitrogen.[5]

-

Solvent Systems: Polar solvents are effective for extracting anthocyanins. Commonly used solvents include:

-

Methanol/ethanol (B145695)/acetone, often in aqueous solutions (e.g., 60%, 70%, 80%).[5]

-

Acidification of the solvent (e.g., with 0.1 M HCl or formic acid) is crucial to stabilize the anthocyanins in their colored flavylium (B80283) cation form.[5][7][8] A common ratio is 85:15 (v/v) ethanol to 0.1 M HCl.[8]

-

-

Extraction Procedure:

-

The prepared fruit material is mixed with the extraction solvent, typically at a solid-to-liquid ratio of 1:10.[5]

-

The mixture is agitated (e.g., using a magnetic stirrer) for a defined period (e.g., 1 hour).[8]

-

The extraction can be performed at various temperatures, for instance, in a water bath at 50°C, 60°C, or 70°C.[5]

-

The extract is then separated from the solid residue by filtration or centrifugation.

-

2.1.2. Ultrasound-Assisted Extraction (UAE):

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[5][6]

-

Instrumentation: An ultrasonic water bath is used.

-

Parameters:

-

Solvent Systems: Similar to solvent extraction (e.g., 60-80% methanol, ethanol, or acetone).[5]

-

Temperature: Can be performed at lower temperatures (e.g., 20°C, 40°C, 60°C) compared to conventional methods, which helps to minimize thermal degradation of anthocyanins.[5]

-

Frequency: A typical frequency is 30/40 kHz.[5]

-

Time: Extraction times are generally shorter than conventional methods.

-

Purification

Crude extracts often contain interfering substances such as sugars, proteins, and organic acids. Purification steps can include solid-phase extraction (SPE) using cartridges like Amberlite XAD-7HP, which has been shown to be effective for purifying anthocyanins.[5][6]

Quantification and Identification

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of individual anthocyanins like this compound.[9]

-

Instrumentation: An HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometry (MS) detector is typically used.[5][10][11][12]

-

Column: A C18 reversed-phase column is commonly employed.[10]

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Acidified water (e.g., with 0.1% formic acid or 0.1% trifluoroacetic acid).[10][11]

-

Solvent B: An organic solvent such as acetonitrile (B52724) or methanol.[11][12]

-

-

Detection:

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a calibration curve constructed using a certified reference standard of this compound. If a standard is unavailable, quantification can be expressed as equivalents of a more common anthocyanin standard, such as cyanidin-3-O-glucoside.[13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical experimental workflow for the extraction, purification, and analysis of this compound from fruit sources.

Caption: Experimental workflow for this compound analysis.

Insulin (B600854) Signaling Pathway Modulation

Research has indicated that cyanidin-3-arabinoside can influence the insulin signaling pathway by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B). This inhibition leads to the promotion of glycogen (B147801) synthesis.[14] The diagram below outlines this signaling cascade.

Caption: Insulin signaling pathway modulated by cyanidin-3-arabinoside.

Anthocyanin Biosynthesis Pathway

This compound is synthesized in plants through the broader flavonoid and anthocyanin biosynthesis pathways, starting from the amino acid phenylalanine.[15][16][17] The simplified diagram below highlights the key enzymatic steps leading to the formation of cyanidin glycosides.

Caption: Simplified biosynthesis pathway of this compound.

References

- 1. Showing all foods in which the polyphenol Cyanidin 3-O-arabinoside is found - Phenol-Explorer [phenol-explorer.eu]

- 2. Concentration data for Cyanidin 3-O-arabinoside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]

- 3. Showing details for content value of Cyanidin 3-O-arabinoside in Black chokeberry - Phenol-Explorer [phenol-explorer.eu]

- 4. Concentration data for Cyanidin 3-O-arabinoside in Lowbush blueberry, jam - Phenol-Explorer [phenol-explorer.eu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. LC/PDA/ESI-MS Profiling and Radical Scavenging Activity of Anthocyanins in Various Berries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-groups.usask.ca [research-groups.usask.ca]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Spectroscopic Profile of Cyanidin 3-Arabinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for cyanidin (B77932) 3-arabinoside, a naturally occurring anthocyanin with significant interest in pharmaceutical and nutraceutical research. This document details the characteristic spectroscopic signatures of this compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its identification and characterization.

Core Spectroscopic Data

The structural elucidation of cyanidin 3-arabinoside relies on the synergistic interpretation of NMR and MS data. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹³C NMR Spectroscopic Data of Cyanidin 3-Arabinoside. The ¹³C NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

| Atom | Chemical Shift (δ) in ppm |

| 2 | 156.4 |

| 3 | 144.7 |

| 4 | 133.3 |

| 5 | 155.4 |

| 6 | 95.2 |

| 7 | 164.0 |

| 8 | 103.3 |

| 9 | 152.6 |

| 10 | 111.7 |

| 1' | 119.3 |

| 2' | 114.7 |

| 3' | 146.9 |

| 4' | 169.0 |

| 5' | 117.5 |

| 6' | 124.6 |

| 1'' | 103.7 |

| 2'' | 71.8 |

| 3'' | 71.6 |

| 4'' | 66.1 |

| 5'' | 70.3 |

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides accurate mass measurement, confirming the elemental composition of cyanidin 3-arabinoside. Tandem mass spectrometry (MS/MS) reveals its characteristic fragmentation pattern.

Table 2: High-Resolution Mass Spectrometry Data for Cyanidin 3-Arabinoside.

| Ion | Calculated m/z | Measured m/z |

| [M]⁺ | 419.0978 | 419.0971 |

Table 3: ESI-MS/MS Fragmentation Data of Cyanidin 3-Arabinoside. The primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the arabinose sugar moiety.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |

| 419.0971 | 287.0550 | 132.0421 | [M - arabinose]⁺, Cyanidin aglycone |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and MS data for anthocyanins such as cyanidin 3-arabinoside.

NMR Spectroscopy

A sample of pure cyanidin 3-arabinoside is dissolved in an appropriate deuterated solvent, typically DMSO-d₆ or methanol-d₄, often with the addition of a small amount of trifluoroacetic acid (TFA-d) to stabilize the flavylium (B80283) cation. Standard one-dimensional ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

Mass Spectrometry

Mass spectrometric analysis is typically performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid, is introduced into the ESI source. A full scan MS spectrum is acquired in positive ion mode to determine the accurate mass of the molecular ion ([M]⁺). For structural confirmation, a tandem MS (MS/MS) experiment is conducted. The [M]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Spectroscopic Analysis Workflow

The identification and structural confirmation of cyanidin 3-arabinoside follows a logical workflow, integrating both MS and NMR data.

Caption: Experimental workflow for the spectroscopic identification of cyanidin 3-arabinoside.

Signaling Pathways and Logical Relationships

The structural information derived from spectroscopic data is fundamental for understanding the biological activity of cyanidin 3-arabinoside. For instance, its ability to interact with specific molecular targets in signaling pathways is directly related to its three-dimensional structure.

Caption: Logical relationship from structure to biological function of cyanidin 3-arabinoside.

Bioavailability and Metabolism of Cyanidin 3-Arabinoside In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-arabinoside, a prominent anthocyanin found in various berries and colored plants, has garnered significant interest for its potential health benefits. Understanding its journey through the body is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the in vivo bioavailability and metabolism of cyanidin 3-arabinoside, compiling quantitative data, detailed experimental methodologies, and an exploration of its impact on cellular signaling pathways.

I. Bioavailability of Cyanidin 3-Arabinoside

The bioavailability of cyanidin 3-arabinoside, like other anthocyanins, is generally low and influenced by its glycosidic moiety. In vivo studies suggest that the arabinoside sugar affects its absorption and subsequent pharmacokinetic profile.

Quantitative Pharmacokinetic Data

A comparative pharmacokinetic study in rats following intravenous administration of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside revealed key differences in their disposition. While this study does not provide oral bioavailability data, it offers valuable insights into the compound's behavior once in the systemic circulation.

Table 1: Pharmacokinetic Parameters of Cyanidin 3-Arabinoside and Cyanidin 3-Galactoside in Rats (Intravenous Administration)

| Parameter | Cyanidin 3-Arabinoside (Mean ± SD) | Cyanidin 3-Galactoside (Mean ± SD) |

| t1/2 (h) | 0.30 ± 0.05 | 0.41 ± 0.07 |

| AUC(0-t) (μg/mLh) | 1.83 ± 0.21 | 3.15 ± 0.38 |

| AUC(0-∞) (μg/mLh) | 1.85 ± 0.22 | 3.20 ± 0.39 |

| Vz (L/kg) | 1.54 ± 0.25 | 1.11 ± 0.16 |

| CLz (L/h/kg) | 2.71 ± 0.32 | 1.57 ± 0.19 |

| MRT(0-t) (h) | 0.24 ± 0.03 | 0.31 ± 0.04 |

| MRT(0-∞) (h) | 0.26 ± 0.03 | 0.33 ± 0.04 |

Data sourced from a study in rats receiving a 5 mg/kg intravenous dose.

While specific oral pharmacokinetic data for cyanidin 3-arabinoside is limited, studies on anthocyanin-rich extracts provide some context. Following consumption of a chokeberry extract containing 321 mg of cyanidin 3-arabinoside, the parent compound and its metabolites were detected in human plasma and urine, indicating some level of absorption.[1][2]

II. Metabolism of Cyanidin 3-Arabinoside

Once absorbed, cyanidin 3-arabinoside undergoes metabolic transformation in the body. The primary metabolic pathways involve conjugation reactions and degradation by gut microbiota.

Identified Metabolites

In a human study involving the consumption of chokeberry extract, several metabolites of cyanidin glycosides, including cyanidin 3-arabinoside, were identified in both urine and serum.[1][2] These metabolites are primarily the result of glucuronidation and methylation of the cyanidin aglycone.

Table 2: Identified Metabolites of Cyanidin Glycosides (including Cyanidin 3-Arabinoside) in Human Urine and Serum

| Metabolite Type | Description |

| Glucuronide Conjugates | Cyanidin aglycone conjugated with one or more glucuronic acid molecules. |

| Methylated Derivatives | Methylated forms of cyanidin and its glucuronide conjugates. |

| Oxidized Derivatives | Products of oxidation of cyanidin 3-galactoside and cyanidin glucuronide. |

Data from a human intervention study with chokeberry extract containing cyanidin 3-arabinoside.[1][2]

The gut microbiota also plays a crucial role in the breakdown of unabsorbed cyanidin 3-arabinoside, leading to the formation of various phenolic acid catabolites.

III. Experimental Protocols

This section outlines detailed methodologies for key experiments related to the in vivo analysis of cyanidin 3-arabinoside.

In Vivo Oral Bioavailability Study in a Rat Model

This protocol describes a typical experimental workflow for assessing the oral bioavailability of cyanidin 3-arabinoside.

Caption: Workflow for an in vivo oral bioavailability study of cyanidin 3-arabinoside.

Analytical Methodology: HPLC-MS/MS for Quantification in Biological Samples

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of cyanidin 3-arabinoside and its metabolites in plasma and urine.[3]

Sample Preparation

-

Plasma: Protein precipitation is a common method. To 100 µL of plasma, add 300 µL of acidified methanol (B129727) (e.g., 1% formic acid). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Urine: A "dilute-and-shoot" approach is often sufficient. Dilute the urine sample with an appropriate volume of the initial mobile phase, centrifuge to remove particulates, and inject the supernatant.

Chromatographic and Mass Spectrometric Conditions

Table 3: Example HPLC-MS/MS Parameters for Cyanidin 3-Arabinoside Analysis

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of parent and metabolites |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6460) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Specific precursor-to-product ion transitions for cyanidin 3-arabinoside and its metabolites |

IV. Modulation of Signaling Pathways

Emerging research indicates that cyanidin 3-arabinoside and its metabolites can modulate key cellular signaling pathways, contributing to their biological effects.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Studies on cyanidin and its glycosides have demonstrated their ability to modulate this pathway. For instance, cyanidin has been shown to inhibit the PI3K/Akt signaling cascade in certain cancer cell lines, suggesting a potential mechanism for its anti-cancer properties.[4]

Caption: Postulated inhibitory effect of cyanidin 3-arabinoside on the PI3K/Akt signaling pathway.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. Cyanidin-3-O-glucoside, a closely related anthocyanin, has been shown to suppress the activation of the p38 MAPK pathway in response to inflammatory stimuli.[5] While direct evidence for cyanidin 3-arabinoside is still emerging, it is plausible that it shares similar modulatory effects on this pathway.

Caption: Proposed inhibitory mechanism of cyanidin 3-arabinoside on the p38 MAPK signaling pathway.

V. Conclusion

This technical guide consolidates current knowledge on the in vivo bioavailability and metabolism of cyanidin 3-arabinoside. The available data indicate that while its oral bioavailability is limited, it is absorbed and undergoes significant metabolism. The resulting metabolites likely contribute to its overall biological activity, including the modulation of key signaling pathways such as PI3K/Akt and p38 MAPK. Further research, particularly focused on oral pharmacokinetic studies and the elucidation of the complete metabolite profile, is crucial for a comprehensive understanding of its therapeutic potential and for guiding the design of future clinical investigations. The provided experimental protocols offer a framework for researchers to conduct robust in vivo studies, contributing to the growing body of evidence on this promising natural compound.

References

- 1. Anthocyanin metabolites in human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research-groups.usask.ca [research-groups.usask.ca]

- 4. Cyanidin inhibits EMT induced by oxaliplatin via targeting the PDK1-PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology and Toxicology Profile of Cyanidin-3-O-Arabinoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin-3-O-arabinoside, a naturally occurring anthocyanin found in various fruits and vegetables, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding its pharmacological and toxicological profile. The document delves into its pharmacokinetics, pharmacodynamics, and known mechanisms of action, including its potent antioxidant properties, its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), and its effects on cellular senescence. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and development. While extensive toxicological data for cyanidin-3-O-arabinoside is limited, this guide summarizes the available information on the aglycone, cyanidin (B77932), and related flavonoids to offer a preliminary safety assessment and highlight the need for further investigation.

Introduction

Cyanidin-3-O-arabinoside is a flavonoid glycoside belonging to the anthocyanin class of pigments, which are responsible for the red, purple, and blue colors in many plants. It is composed of a cyanidin aglycone linked to an arabinose sugar moiety. Found in sources such as blueberries, black chokeberries, and eggplant, this compound has demonstrated a range of biological activities, positioning it as a promising candidate for drug development in various therapeutic areas. This guide aims to consolidate the existing scientific literature on the pharmacology and toxicology of cyanidin-3-O-arabinoside to serve as a valuable resource for the scientific community.

Pharmacology

Pharmacokinetics

Limited in vivo studies have been conducted to elucidate the pharmacokinetic profile of cyanidin-3-O-arabinoside. A study in rats following intravenous administration provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-O-arabinoside in Rats (Intravenous Administration) [1]

| Parameter | Value | Unit |

| T1/2 (Half-life) | < T1/2 of Cy 3-gal | h |

| AUC_last (Area under the curve) | < AUC_last of Cy 3-gal | μg·h/mL |

| CL (Clearance) | > CL of Cy 3-gal | L/h/kg |

| Vd (Volume of distribution) | > Vd of Cy 3-gal | L/kg |

Note: The study compared the pharmacokinetics of cyanidin-3-O-arabinoside (Cy 3-ara) with cyanidin-3-O-galactoside (Cy 3-gal) and concluded that Cy 3-gal has a longer treatment time in vivo. Specific numerical values for Cy 3-ara were not provided in the abstract.

Human metabolism data from the consumption of chokeberry extract indicates that cyanidin-3-O-arabinoside is metabolized, and its metabolites can be detected in urine[2].

Pharmacodynamics and Mechanism of Action

Cyanidin-3-O-arabinoside exhibits a variety of pharmacological effects through multiple mechanisms of action.

As an anthocyanin, cyanidin-3-O-arabinoside possesses significant antioxidant properties. It can scavenge free radicals, which is a key factor in its potential health benefits[3]. Its antioxidant capacity has been evaluated using assays such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Cyanidin-3-O-arabinoside has been identified as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in downregulating insulin (B600854) signaling pathways. By inhibiting PTP1B, cyanidin-3-O-arabinoside can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes[4][5][6].

Table 2: PTP1B Inhibitory Activity of Cyanidin-3-O-arabinoside

| Compound | IC50 (μM) |

| Cyanidin-3-O-arabinoside | 8.91 ± 0.63[4][5][6] |

| Oleanolic acid (Positive Control) | 13.9 ± 1.01[4][5] |

The inhibition of PTP1B by cyanidin-3-O-arabinoside leads to the amelioration of the IRS-1/PI3K/Akt/GSK3β signaling pathway, which is involved in glycogen (B147801) synthesis[4][5][6].

References

- 1. Pharmacokinetics of cyanidin-3- O-galactoside and cyanidin-3- O-arabinoside after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing pharmacokinetics for Cyanidin 3-O-arabinoside metabolite after consumption of Chokeberry, extract in humans - Phenol-Explorer [phenol-explorer.eu]

- 3. targetmol.cn [targetmol.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identification of Cyanidin-3-arabinoside Extracted from Blueberry as a Selective Protein Tyrosine Phosphatase 1B Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling Cyanidin 3-Arabinoside: A Technical Guide to its Discovery and Isolation from Blueberries

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of cyanidin (B77932) 3-arabinoside, a significant anthocyanin found in blueberries (Vaccinium spp.). This document details the scientific methodologies and quantitative data essential for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Significance

Cyanidin 3-arabinoside, a glycoside of the anthocyanidin cyanidin, has been identified as a key bioactive compound in blueberries.[1][2][3] Its presence contributes to the fruit's vibrant color and, more importantly, to its potential health benefits. Research has highlighted its antioxidant properties and, notably, its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a critical target in the management of type 2 diabetes.[4][5][6] The inhibitory action of cyanidin 3-arabinoside on PTP1B suggests its potential in modulating insulin (B600854) signaling pathways.[4][5][6]

Quantitative Analysis of Cyanidin 3-Arabinoside in Blueberries

The concentration of cyanidin 3-arabinoside can vary significantly depending on the blueberry cultivar, cultivation methods (organic vs. conventional), and processing techniques.[2][7] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the primary analytical method for the precise identification and quantification of this compound.[1][8][9]

Table 1: Quantitative Data of Cyanidin 3-Arabinoside and Related Compounds in Blueberries

| Blueberry Type/Cultivar | Analytical Method | Cyanidin 3-Arabinoside Content | Other Major Anthocyanins Detected | Reference |

| Highbush Blueberry (Vaccinium corymbosum) | HPLC-ESI-MS | 4.68 ± 0.05 mg/100g fresh weight (in 'Toro' cultivar) | Delphinidin-3-galactoside, Petunidin-3-galactoside, Malvidin-3-galactoside | [7] |

| Organically Grown Blueberries | HPLC | Higher content than conventionally grown | Myricetin 3-arabinoside, Quercetin 3-glucoside, Delphinidin 3-galactoside | [2] |

| Conventionally Grown Blueberries | HPLC | Lower content than organically grown | Myricetin 3-arabinoside, Quercetin 3-glucoside, Delphinidin 3-galactoside | [2] |

| 'Rubel' Blueberry Skins | LC-DAD-MS | Identified with m/z of 419 | Delphinidin-3-galactoside, Cyanidin-3-galactoside, Malvidin-3-glucoside | [10] |

| Various Blueberry Cultivars | HPLC-ESI-MS | Ranged from 4.50 ± 0.65 to 21.78 ± 1.54 mg/100g fresh weight across different cultivars | Cyanidin-3-galactoside, Delphinidin-3-galactoside, Malvidin-3-galactoside | [7] |

Experimental Protocols

Extraction of Anthocyanins from Blueberries

This protocol outlines a general method for the extraction of anthocyanins, including cyanidin 3-arabinoside, from fresh or frozen blueberries.

Materials:

-

Fresh or frozen blueberries

-

Methanol:Water:Trifluoroacetic acid (70:30:1, v/v/v)[11]

-

Homogenizer (e.g., blender or bead beater)

-

Centrifuge

-

Filtration apparatus (e.g., vacuum filtration with Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh a known amount of fresh or frozen blueberries.

-

Homogenize the berries with the extraction solvent (methanol:water:trifluoroacetic acid, 70:30:1) at a sample-to-solvent ratio of 1:10 (w/v).[12]

-

Perform the extraction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C) with agitation or sonication.[13]

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid debris.

-

Carefully decant the supernatant.

-

Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine particles.

-

Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

The resulting aqueous extract contains the crude anthocyanins and is ready for purification.

Purification of Cyanidin 3-Arabinoside

Purification is typically achieved through a combination of solid-phase extraction (SPE) and column chromatography.

3.2.1. Solid-Phase Extraction (SPE)

Materials:

-

Crude anthocyanin extract

-

Amberlite XAD-7 resin or similar macroporous resin[14]

-

Acidified water (e.g., 0.01% HCl)

-

Ethanol (B145695) solutions of varying concentrations (e.g., 20%, 40%, 60%, 80%)[12]

-

SPE cartridges or a glass column packed with the resin

Procedure:

-

Condition the SPE column packed with Amberlite XAD-7 resin by washing with ethanol followed by acidified water.

-

Load the crude anthocyanin extract onto the column.

-

Wash the column with acidified water to remove sugars, acids, and other polar compounds.

-

Elute the anthocyanins with increasing concentrations of ethanol. Collect fractions at each ethanol concentration.

-

Monitor the fractions using UV-Vis spectrophotometry at 520 nm to identify the anthocyanin-rich fractions.

3.2.2. Sephadex LH-20 Column Chromatography

Materials:

-

Anthocyanin-rich fraction from SPE

-

Sephadex LH-20 resin[14]

-

Methanol or an appropriate solvent system

-

Glass column

Procedure:

-

Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack it into a glass column.

-

Concentrate the anthocyanin-rich fraction from SPE and dissolve it in a minimal amount of the mobile phase.

-

Load the concentrated sample onto the Sephadex LH-20 column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by HPLC to identify those containing pure cyanidin 3-arabinoside.

Identification and Quantification by HPLC-MS/MS

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 series or equivalent.[13]

-

Column: Reverse-phase C18 column (e.g., Zorbax C18, 150 x 4.6 mm).[9]

-

Mobile Phase A: 5% Formic acid in water.[2]

-

Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. For example, a linear gradient from 5% to 35% B over 40 minutes.[9]

-